molecular formula C17H19ClN2O3S B2442346 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251608-36-2

1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2442346
M. Wt: 366.86
InChI Key: QHFUXRAHRUSLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that has been widely researched for its potential use in the field of medicine. It is commonly referred to as CBP and is known for its ability to inhibit certain enzymes in the body.

Scientific Research Applications

Quick Access to Optically Pure Pyridine Derivatives

Optically pure pyridine derivatives have been developed through a tandem process involving nucleophilic addition and intramolecular elimination. This process involves the reaction of oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines, leading to the formation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine. The stereochemical control in this synthesis is significant for producing compounds with specific optical properties, which is crucial for various applications in scientific research, including drug discovery and development (Ruano, Alemán, & Cid, 2006).

Structural and Biological Activity of Pyridine Derivatives

The synthesis and structural characterization of a specific compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, have been detailed. This compound exhibits promising fungicidal and antiviral activities against tobacco mosaic virus, showcasing its potential in agricultural and pharmaceutical applications. The study demonstrates the role of pyridine derivatives in developing new antiviral and fungicidal agents, contributing to scientific research in the field of biochemistry and pharmacology (Li et al., 2015).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-15-8-3-2-7-14(15)13-19-10-6-9-16(17(19)21)24(22,23)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFUXRAHRUSLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

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